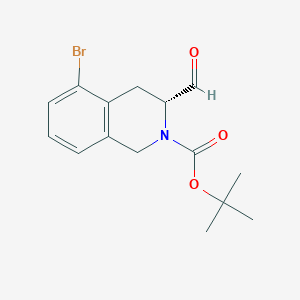
tert-Butyl (R)-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a tert-butyl group, a bromine atom, and a formyl group attached to a dihydroisoquinoline core. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used as a probe to study biological processes involving isoquinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Isoquinoline derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders. This compound can be used in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively, while the isoquinoline core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the tert-butyl group, which can affect its solubility and reactivity.
tert-Butyl ®-5-chloro-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: The chlorine atom can influence the compound’s reactivity and biological activity differently compared to the bromine atom.
tert-Butyl ®-5-bromo-3-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:
The uniqueness of tert-Butyl ®-5-bromo-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H18BrNO3 |
|---|---|
Peso molecular |
340.21 g/mol |
Nombre IUPAC |
tert-butyl (3R)-5-bromo-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,9,11H,7-8H2,1-3H3/t11-/m1/s1 |
Clave InChI |
FIKBBTUQYLWWBE-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C=O)C(=CC=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(CC1C=O)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















